molecular formula C11H22N2O2 B3155118 N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester CAS No. 79201-37-9

N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B3155118
CAS No.: 79201-37-9
M. Wt: 214.3 g/mol
InChI Key: GRNJDWCRYYEDAX-FMIVXFBMSA-N
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Description

“N’-Hexylidene-hydrazinecarboxylic acid tert-butyl ester” is a synthetic peptide that plays a crucial role in the regulation of female reproductive functions. It is an organic compound that consists of a carboxylic acid and a hydrazide functional group substitution . The hydrazide groups contain two nitrogen atoms bonded via a single bond .


Synthesis Analysis

The synthesis of “N’-Hexylidene-hydrazinecarboxylic acid tert-butyl ester” could potentially involve the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .

Scientific Research Applications

  • Insecticidal Evaluation : Mao et al. (2004) synthesized novel N-oxalyl derivatives of tebufenozide, which contain a carboxylic acid or ester substituent. These compounds exhibited larvicidal activities, and their physical properties, such as solubility in organic solvents, were distinct from the parent compound (Mao et al., 2004).

  • Synthetic Methods in Organic Chemistry : Kinoshita et al. (1979) described a preparative method for the N-benzyloxycarbonyl hydroxy amino acid t-butyl esters using the aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids (Kinoshita et al., 1979).

  • Chemical Synthesis and Mechanistic Studies : Nordin et al. (2016) conducted studies on the hydrazination of esters, revealing unexpected C–S bond cleavage, which led to the formation of new compounds. They carried out kinetic and computational DFT studies to propose a rational mechanism (Nordin et al., 2016).

  • Synthesis of Pyrazole Derivatives : Kralj et al. (2011) worked on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives, which involved treatment of β-keto ester with hydrazines (Kralj et al., 2011).

  • Preparation of Polymer-bound Trityl-hydrazines : Stavropoulos et al. (2004) prepared polymer-bound N-tritylhydrazines and applied them in the solid phase synthesis of partially protected peptide hydrazides (Stavropoulos et al., 2004).

  • Reactions with Difunctional Nucleophiles : Gein et al. (2004) studied the reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles, revealing different reaction pathways based on the nature of the alkyl group in the ester moieties (Gein et al., 2004).

  • Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione Compounds : Obreza and Urleb (2003) reported a two-step synthesis method for hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).

Properties

IUPAC Name

tert-butyl N-[(E)-hexylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJDWCRYYEDAX-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=N/NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester
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N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester
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N'-Hexylidene-hydrazinecarboxylic acid tert-butyl ester

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